N1-(Methoxymethyl)propane-1,3-diamine dihydrochloride
Description
N1-(Methoxymethyl)propane-1,3-diamine dihydrochloride is a diamine derivative featuring a propane-1,3-diamine backbone with a methoxymethyl group (-CH2OCH3) substituted at the N1 position. As a dihydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its synthesis likely involves alkylation of propane-1,3-diamine with methoxymethyl halides, followed by salt formation, akin to methods described for related compounds .
Properties
Molecular Formula |
C5H16Cl2N2O |
|---|---|
Molecular Weight |
191.10 g/mol |
IUPAC Name |
N'-(methoxymethyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-8-5-7-4-2-3-6;;/h7H,2-6H2,1H3;2*1H |
InChI Key |
ZWAULUPHKZMZJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCNCCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminopropyl)(methoxy)methylamine dihydrochloride typically involves the reaction of 3-aminopropylamine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (3-aminopropyl)(methoxy)methylamine dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: (3-aminopropyl)(methoxy)methylamine dihydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: This compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
(3-aminopropyl)(methoxy)methylamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-aminopropyl)(methoxy)methylamine dihydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound’s methoxy group can be involved in hydrogen bonding and other interactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Structural Analogues
N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine Dihydrochloride
- Structure : Propane-1,3-diamine backbone with a 6-methoxypyrimidin-4-yl group at N1.
- Applications : Used in pharmaceutical research (e.g., kinase inhibitors) and agrochemicals due to its heterocyclic aromatic moiety .
- Key Difference : The methoxypyrimidine group enhances π-π stacking interactions in drug-receptor binding, unlike the methoxymethyl group in the target compound, which lacks aromaticity but offers greater flexibility .
2.1.2. N1-(7-Chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine (Ro 47-0543)
- Structure: Propane-1,3-diamine with a 7-chloroquinoline group at N1 and diethyl groups at N3.
- Applications: Antimalarial agent; its metabolites (mono- and bis-desethyl derivatives) show reduced potency, highlighting the importance of N3 alkylation for activity .
- Key Difference: The quinoline moiety provides antimalarial specificity, whereas the methoxymethyl group in the target compound may prioritize solubility or metabolic stability .
Amifostine Impurity 9 (N1-(2-Bromoethyl)propane-1,3-diamine Dihydrobromide)
- Structure : Propane-1,3-diamine with a bromoethyl group at N1.
- Applications : Analytical standard for quality control in drug manufacturing .
- Key Difference : The bromoethyl substituent introduces reactivity (e.g., nucleophilic substitution), contrasting with the inert methoxymethyl group, which avoids such side reactions .
Functional Analogues
Propane-1,3-diamine Dihydrochloride (DAP)
- Structure : Unsubstituted propane-1,3-diamine.
- Applications : Precursor for polyamine biosynthesis and enzyme substrate (e.g., polyamine oxidases) .
N1-[5-(Methylsulfonyl)pentyl]propane-1,3-diamine Dihydrochloride (IX)
- Structure : Propane-1,3-diamine with a methylsulfonyl-pentyl chain at N1.
- Applications : Inhibitor of bacterial acetylpolyamine amidohydrolases .
- Key Difference : The sulfonyl group enhances electrophilicity and enzyme binding, whereas the methoxymethyl group may improve membrane permeability due to its hydrophobicity .
Pharmacokinetic and Physicochemical Properties
*Estimated based on analogous compounds.
Key Observations :
- Substituent Effects: Aromatic groups (e.g., pyrimidinyl, quinolinyl) enhance target specificity but may reduce solubility. Methoxymethyl balances hydrophobicity and flexibility, favoring diverse applications .
- Salt Forms : Dihydrochloride salts universally improve solubility, critical for bioavailability in pharmaceuticals .
- Synthetic Flexibility : Alkylation and sulfonylation reactions (e.g., using sulfonyl chlorides ) enable modular derivatization of the propane-1,3-diamine core.
Challenges :
- Synthesis optimization to avoid byproducts during methoxymethylation.
- Structural characterization (e.g., X-ray crystallography via SHELX ) to confirm stereochemistry and salt formation.
Biological Activity
N1-(Methoxymethyl)propane-1,3-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is classified as a diamine derivative. Its chemical structure can be represented as follows:
- Molecular Formula : C5H14Cl2N2O
- Molecular Weight : 183.09 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its role in modulating inflammatory responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related diamines can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism suggests a potential application in developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory processes. This could position it as a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound or related compounds. Below is a summary of key findings:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Demonstrated effective inhibition of bacterial growth in vitro against various strains. |
| Study 2 | Assess anti-inflammatory properties | Showed significant reduction in TNF-α production in LPS-stimulated macrophages. |
| Study 3 | Investigate cytotoxic effects on cancer cells | Induced apoptosis in specific cancer cell lines with minimal toxicity to normal cells. |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Membrane Disruption : The compound's ability to integrate into bacterial membranes results in increased permeability and subsequent cell death.
- Cytokine Inhibition : By inhibiting signaling pathways associated with NF-kB and MAPK, the compound reduces the expression of pro-inflammatory cytokines.
- Apoptosis Induction : In cancer cells, it appears to activate caspase pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
